Bromo-willardiine Bromo-willardiine
Brand Name: Vulcanchem
CAS No.: 19772-78-2
VCID: VC0009257
InChI: InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
SMILES: C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
Molecular Formula: C7H8BrN3O4
Molecular Weight: 278.06 g/mol

Bromo-willardiine

CAS No.: 19772-78-2

VCID: VC0009257

Molecular Formula: C7H8BrN3O4

Molecular Weight: 278.06 g/mol

* For research use only. Not for human or veterinary use.

Bromo-willardiine - 19772-78-2

Description

Bromo-willardiine is a synthetic compound belonging to the L-alpha-amino acid class of organic compounds. It is a derivative of willardiine, a non-proteinogenic amino acid. Bromo-willardiine is characterized by a bromine atom attached to its pyrimidine ring, making it a halogenated derivative. It is used in scientific research, especially in neuroscience and pharmacology, to study ionotropic glutamate receptors, such as AMPA and kainate receptors. Bromo-willardiine acts as a partial agonist of these receptors, which are involved in excitatory synaptic transmission in the central nervous system. Upon binding, it induces a conformational change, allowing positive ions to flow into the neuron, leading to depolarization and neural signaling.

Willardiine, from which bromo-willardiine is derived, is found naturally in the seeds of Mariosousa willardiana and Acacia . It functions as a partial agonist of ionotropic glutamate receptors found at excitatory synapses . Researchers study willardiine for its function in higher-level plants and develop its derivatives for potential pharmaceutical applications . A related compound, isowillardiine, has different structural and functional properties . Changes to willardiine's molecular structure can result in compounds with significantly different pharmacokinetic properties .

CAS No. 19772-78-2
Product Name Bromo-willardiine
Molecular Formula C7H8BrN3O4
Molecular Weight 278.06 g/mol
IUPAC Name (2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
Standard InChIKey AEKIJKSVXKWGRJ-BYPYZUCNSA-N
SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
Canonical SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
Synonyms 5-bromowillardiine
5-bromowillardiine, (+-)-isomers
PubChem Compound 167842
Last Modified Jul 17 2023

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